molecular formula C10H14FN2O7P B3050376 3'-Fluoro-3'-deoxythymidine 5'-monophosphate CAS No. 25520-83-6

3'-Fluoro-3'-deoxythymidine 5'-monophosphate

Cat. No.: B3050376
CAS No.: 25520-83-6
M. Wt: 324.20 g/mol
InChI Key: GGCAVPJXJISBOA-XLPZGREQSA-N
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Description

3’-Fluoro-3’-deoxythymidine 5’-monophosphate is a synthetic nucleotide analog that belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring, which bears a ketone. The molecular formula of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate is C10H14FN2O7P, and it has a molecular weight of 324.199 Da . This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate typically involves the fluorination of thymidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions, often in the presence of a base like pyridine, to facilitate the substitution of the hydroxyl group with a fluorine atom at the 3’ position .

Industrial Production Methods

Industrial production of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3’-deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of various fluorinated nucleotides.

    Phosphorylation Products: Higher-order phosphates such as diphosphates and triphosphates.

    Hydrolysis Products: Dephosphorylated nucleosides.

Scientific Research Applications

3’-Fluoro-3’-deoxythymidine 5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-3’-deoxythymidine 5’-monophosphate involves its incorporation into DNA during replication. The presence of the fluorine atom at the 3’ position disrupts the normal base-pairing and elongation process, leading to chain termination. This inhibition of DNA synthesis is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-3’-deoxythymidine 5’-monophosphate is unique due to its specific fluorination at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy compared to other nucleotide analogs, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN2O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCAVPJXJISBOA-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25520-83-6
Record name 3'-Fluoro-3'-deoxythymidine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Fluoro-3'-deoxythymidine 5'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3'-FLUORO-3'-DEOXYTHYMIDINE 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6W0IAP44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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